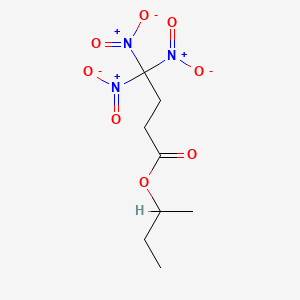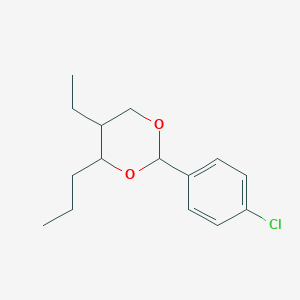
Dysprosium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium-iron compounds are a class of materials that combine the rare earth element dysprosium with iron. Dysprosium, represented by the symbol Dy and atomic number 66, is a silvery-white metal that belongs to the lanthanide series. Iron, represented by the symbol Fe and atomic number 26, is a well-known transition metal. Dysprosium-iron compounds are known for their unique magnetic properties and are used in various high-tech applications, including permanent magnets, data storage, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Electrolysis in Fluoride-Based Electrolytes: : One method for producing dysprosium-iron alloys involves electrolysis in fluoride-based electrolytes. Rare earth oxides, such as dysprosium oxide (Dy₂O₃), are dissolved in a mixture of rare earth fluoride (DyF₃) and lithium fluoride (LiF) at high temperatures (around 1050°C). The electrolysis process uses graphite anodes and iron cathodes to deposit the dysprosium-iron alloy in liquid form .
-
Reduction Diffusion Method: : Another method involves the reduction diffusion process, where dysprosium oxide (Dy₂O₃) is reduced using calcium (Ca) and sodium chloride (NaCl) as reducers. The process is carried out at high temperatures, resulting in the formation of dysprosium-iron alloy powder with controlled dysprosium content .
Industrial Production Methods
Industrial production of dysprosium-iron alloys typically involves large-scale electrolysis processes using fluoride-based electrolytes. The optimization of these methods focuses on energy efficiency and minimizing environmental impact. The control of rare earth oxide solubility in the electrolyte is crucial for stable and efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dysprosium-iron compounds can undergo oxidation reactions, forming oxides such as dysprosium oxide (Dy₂O₃) and iron oxide (Fe₂O₃).
Reduction: Reduction reactions involve the conversion of dysprosium and iron oxides back to their metallic forms using reducing agents like calcium or lithium.
Substitution: Dysprosium can react with halogens to form halides such as dysprosium fluoride (DyF₃) and dysprosium chloride (DyCl₃).
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or air at high temperatures.
Reduction: Calcium (Ca) or lithium (Li) as reducing agents.
Substitution: Halogens (F₂, Cl₂) at elevated temperatures.
Major Products
Oxides: Dy₂O₃, Fe₂O₃
Halides: DyF₃, DyCl₃
Scientific Research Applications
Dysprosium-iron compounds have a wide range of scientific research applications:
Magnetic Materials: Dysprosium-iron alloys are used in the production of high-performance permanent magnets, which are essential in various electronic devices, electric vehicles, and wind turbines.
Data Storage: Due to their magnetic properties, dysprosium-iron compounds are used in data storage systems, enhancing storage capacity and efficiency.
Photonics: Dysprosium-doped materials are used in photonics applications, including lasers and optical fibers.
Nuclear Reactors: Dysprosium’s high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions.
Mechanism of Action
The unique properties of dysprosium-iron compounds are primarily due to the interaction between dysprosium’s unpaired 4f electrons and iron’s magnetic properties. Dysprosium’s high magnetic susceptibility and ability to form stable compounds with iron contribute to the overall magnetic behavior of the alloy. The molecular targets and pathways involved include the alignment of magnetic domains and the stabilization of magnetic moments within the material .
Comparison with Similar Compounds
Similar Compounds
Neodymium-Iron-Boron (NdFeB): Another widely used magnetic material with high magnetic strength.
Samarium-Cobalt (SmCo): Known for its high-temperature stability and strong magnetic properties.
Terbium-Iron (TbFe): Similar to dysprosium-iron, terbium-iron compounds also exhibit strong magnetic properties.
Uniqueness
Dysprosium-iron compounds are unique due to dysprosium’s high magnetic susceptibility and thermal neutron absorption cross-section. These properties make dysprosium-iron alloys particularly suitable for applications requiring high magnetic performance and stability under varying temperature conditions .
Properties
CAS No. |
12019-81-7 |
|---|---|
Molecular Formula |
DyFe2 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
dysprosium;iron |
InChI |
InChI=1S/Dy.2Fe |
InChI Key |
XODWCXCJKRVYFH-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


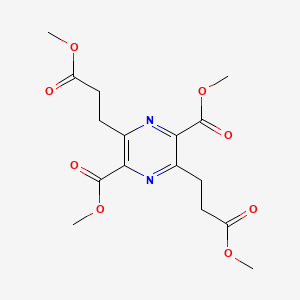
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
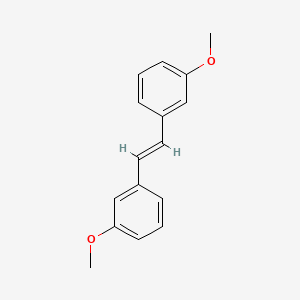

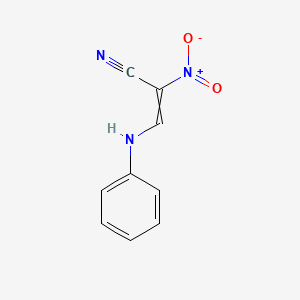
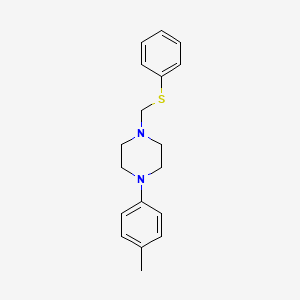
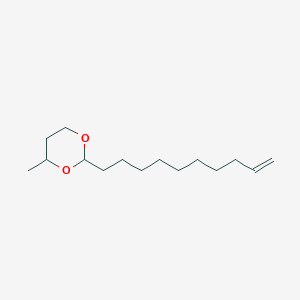
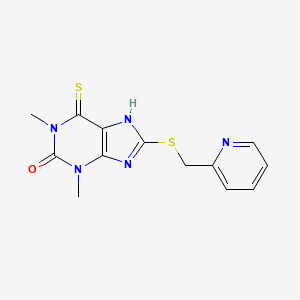
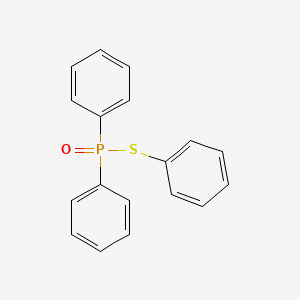
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
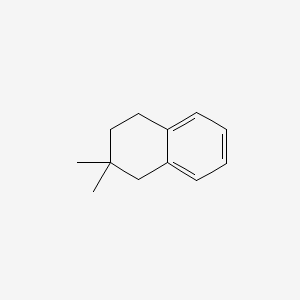
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
